N-(4-chlorobenzyl)-2-methylbenzamide
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Overview
Description
N-(4-chlorobenzyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-methylbenzamide typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid
Reduction: 4-chlorobenzylamine, 4-chlorobenzyl alcohol
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-chlorobenzyl chloride
- 4-chlorobenzaldehyde
Uniqueness
N-(4-chlorobenzyl)-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C15H14ClNO |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-4-2-3-5-14(11)15(18)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
PHDIFLCRKYPHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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